molecular formula C10H11BrN4O B4955468 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide

Cat. No.: B4955468
M. Wt: 283.12 g/mol
InChI Key: RUHLNWCFQCZHJV-UHFFFAOYSA-M
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Description

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazolium ring attached to a phenylethanone moiety, with a bromide ion as a counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide typically involves the reaction of 4-amino-1,2,4-triazole with 1-phenylethanone in the presence of a suitable brominating agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

    Raw Material Handling: Ensuring the purity of 4-amino-1,2,4-triazole and 1-phenylethanone.

    Reaction Control: Monitoring temperature, pressure, and reaction time to optimize yield.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as chloride, iodide, or hydroxide ions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide involves its interaction with specific molecular targets. The triazolium ring can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2,4-dichlorophenyl)-1-propanone;bromide
  • 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(4-chlorophenyl)ethanone;bromide
  • 2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-(2-nitrophenyl)ethanone;bromide

Uniqueness

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide is unique due to its specific structural features, such as the phenylethanone moiety and the presence of a bromide ion. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N4O.BrH/c11-13-7-12-14(8-13)6-10(15)9-4-2-1-3-5-9;/h1-5,7-8H,6,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHLNWCFQCZHJV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=[N+](C=N2)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Reactant of Route 2
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2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Reactant of Route 3
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Reactant of Route 4
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Reactant of Route 5
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide
Reactant of Route 6
2-(4-amino-1,2,4-triazol-4-ium-1-yl)-1-phenylethanone;bromide

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